molecular formula C15H11Cl2NO3 B2900749 2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide CAS No. 862659-78-7

2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide

Cat. No.: B2900749
CAS No.: 862659-78-7
M. Wt: 324.16
InChI Key: PYZFJPKOMZSNOH-UHFFFAOYSA-N
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Description

2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenoxy group substituted with a chloro and formyl group, and an acetamide moiety attached to a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2-chloro-4-formylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Acetamide Formation: The phenoxy intermediate is then reacted with 2-chlorophenylamine under suitable conditions to form the final acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: 2-(2-chloro-4-carboxyphenoxy)-N-(2-chlorophenyl)acetamide.

    Reduction: 2-(2-chloro-4-hydroxyphenoxy)-N-(2-chlorophenyl)acetamide.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cellular signaling pathways or DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-4-formylphenoxy)-N-(2-methylphenyl)acetamide
  • 2-(2-chloro-4-formylphenoxy)-N-(2-bromophenyl)acetamide

Uniqueness

2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chloro and formyl groups on the phenoxy ring, along with the acetamide linkage, provides distinct chemical properties compared to its analogs.

Properties

IUPAC Name

2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c16-11-3-1-2-4-13(11)18-15(20)9-21-14-6-5-10(8-19)7-12(14)17/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZFJPKOMZSNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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